molecular formula C10H5BrF3NO B12839725 4-Bromo-3-(trifluoromethyl)benzoylacetonitrile

4-Bromo-3-(trifluoromethyl)benzoylacetonitrile

Cat. No.: B12839725
M. Wt: 292.05 g/mol
InChI Key: RFHQUEYMYNAQSE-UHFFFAOYSA-N
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Description

4-Bromo-3-(trifluoromethyl)benzoylacetonitrile is a specialized organic compound featuring a benzoylacetonitrile backbone substituted with bromo (-Br) and trifluoromethyl (-CF₃) groups at the 4- and 3-positions of the aromatic ring, respectively. The bromo and trifluoromethyl substituents confer unique electronic and steric properties, enhancing reactivity and stability in cross-coupling reactions or as intermediates in drug development .

Properties

Molecular Formula

C10H5BrF3NO

Molecular Weight

292.05 g/mol

IUPAC Name

3-[4-bromo-3-(trifluoromethyl)phenyl]-3-oxopropanenitrile

InChI

InChI=1S/C10H5BrF3NO/c11-8-2-1-6(9(16)3-4-15)5-7(8)10(12,13)14/h1-2,5H,3H2

InChI Key

RFHQUEYMYNAQSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CC#N)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Approach

Step Reaction Type Reagents/Conditions Notes Yield (%)
1 Benzoylacetonitrile formation Condensation of 4-bromo-3-(trifluoromethyl)benzoyl chloride with acetonitrile derivatives, base (e.g., triethylamine), inert atmosphere, 0–25 °C Formation of the keto-nitrile backbone 60–80
2 Electrophilic bromination (if bromine not introduced initially) Bromine or N-bromosuccinimide (NBS), solvent (e.g., dichloromethane), 0–25 °C Selective bromination at 4-position 70–90
3 Purification Column chromatography or recrystallization Removal of impurities and side products

Reaction Mechanisms and Catalysis

  • The benzoylacetonitrile backbone formation proceeds via nucleophilic attack of the acetonitrile α-carbon on the benzoyl chloride, facilitated by a base to neutralize HCl byproduct.
  • Electrophilic bromination occurs via the formation of a bromonium ion intermediate, which selectively attacks the aromatic ring at the 4-position due to electronic directing effects of the trifluoromethyl group.
  • Catalysts such as manganese(III) acetate or cerium ammonium nitrate have been used in related benzoylacetonitrile derivatives to promote oxidative coupling and annulation reactions, suggesting potential catalytic routes for this compound's synthesis.

Research Findings and Optimization Data

Parameter Condition Observed Effect Reference
Temperature 0–25 °C Optimal for selective bromination and condensation, prevents decomposition
Atmosphere Inert (N2 or Ar) Prevents oxidation and side reactions
Solvent Dichloromethane, toluene Good solubility and reaction medium for bromination and condensation
Catalyst Mn(OAc)3, Ce(NH4)2(NO3)6 (in related systems) Enhances reaction rates and yields in oxidative coupling
Reaction time 3–6 hours Sufficient for completion without overreaction

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations Yield Range
Stepwise condensation and bromination 4-bromo-3-(trifluoromethyl)benzoyl chloride, acetonitrile, bromine/NBS Inert atmosphere, 0–25 °C, 3–6 h High selectivity, well-established Multi-step, requires careful control 60–90%
One-pot tandem synthesis (conceptual) Benzoylacetonitrile, arylglyoxal, base, oxidant Toluene, 70 °C, 4–6 h Potentially higher efficiency, fewer purifications Not yet reported specifically for this compound 45–76% (related compounds)

Chemical Reactions Analysis

Pyrrole Formation

In reactions with hydroxylamine derivatives, 4-bromo-3-(trifluoromethyl)benzoylacetonitrile undergoes Knorr-type cyclization. For example:

  • Reaction with ethyl 3-(4-bromophenyl)-2-(hydroxyimino)-3-oxopropanoate yields ethyl 3-(4-bromophenyl)-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate (83% yield) under mild conditions .

  • Mechanism involves imine formation followed by cyclodehydration (Fig. 1A).

Reaction ComponentConditionsYieldSource
Hydroxylamine derivativeEthanol, triethylamine, reflux83%

Nucleophilic Substitution at the Bromine Center

The bromine atom undergoes substitution reactions, enabling further functionalization:

Cross-Coupling Reactions

  • Sonogashira Coupling : Reacts with terminal alkynes (e.g., phenylacetylene) under Pd/Cu catalysis to introduce alkynyl groups (Fig. 2A). Yields range from 63–86% depending on substituents .

  • Buchwald–Hartwig Amination : Forms aryl amines with primary/secondary amines using Pd-XPhos catalysts .

Reaction TypeCatalyst SystemTypical YieldSource
SonogashiraPdCl₂(PPh₃)₂, CuI, PPh₃63–86%
Buchwald–HartwigPd(OAc)₂, XPhos, Cs₂CO₃70–92%

Halogen Exchange

  • Bromine can be replaced with chlorine or iodine using N-chlorosuccinimide (NCS) or NaI/CuI in DMF (45–78% yields) .

Reactivity of the Nitrile Group

The nitrile moiety participates in hydrolysis, reduction, and cycloaddition:

Hydrolysis to Carboxylic Acid

  • Acidic hydrolysis (H₂SO₄/H₂O, reflux) converts the nitrile to a carboxylic acid (Fig. 3A). Yields exceed 90%.

Reduction to Amine

  • LiAlH₄ reduces the nitrile to a primary amine, which can be acetylated or alkylated (Fig. 3B) .

Trifluoromethyl Group Effects

The electron-withdrawing CF₃ group enhances electrophilic substitution reactivity:

Directed Metalation

  • LDA-induced deprotonation adjacent to CF₃ enables functionalization (e.g., formylation, halogenation) .

Electrophilic Aromatic Substitution

  • Nitration and sulfonation occur preferentially at the 5-position due to CF₃-directed orientation (Fig. 4).

Scientific Research Applications

Medicinal Chemistry

4-Bromo-3-(trifluoromethyl)benzoylacetonitrile serves as a key intermediate in the synthesis of pharmaceuticals. Its derivatives have potential therapeutic uses due to their ability to interact with biological targets.

  • Drug Discovery : The compound can be utilized to develop new drugs aimed at various diseases. Its structural features allow it to modulate enzyme activities and receptor interactions, making it a candidate for further pharmacological studies.

Agrochemicals

In agricultural chemistry, this compound is explored for its potential in developing new pesticides and herbicides. The trifluoromethyl group enhances the biological activity of agrochemical products, improving their efficacy against pests and diseases.

  • Formulation Development : It can be incorporated into formulations that enhance the stability and effectiveness of agricultural products.

Materials Science

The compound's stability and reactivity make it suitable for producing advanced materials, including polymers and coatings.

  • Polymer Synthesis : It can act as a monomer or additive in polymer production, contributing to the development of materials with desirable properties such as thermal stability and chemical resistance.

Case Study 1: Synthesis of Fluoxetine

A notable application of benzoylacetonitrile derivatives is in the synthesis of fluoxetine, an antidepressant. The process involves reducing benzoylacetonitrile derivatives, showcasing the compound's importance in pharmaceutical synthesis .

Research has indicated that compounds similar to this compound exhibit significant biological activity. For instance, derivatives have been evaluated for their anti-inflammatory properties and potential as enzyme inhibitors .

Mechanism of Action

The mechanism of action of 4-Bromo-3-(trifluoromethyl)benzoylacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s bromine and trifluoromethyl groups can participate in various chemical interactions, influencing its reactivity and binding properties. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to specific biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table compares 4-Bromo-3-(trifluoromethyl)benzoylacetonitrile with key analogs, highlighting molecular properties, physical data, and applications inferred from the evidence:

Compound Name CAS RN Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Density (g/cm³) Key Functional Group Applications
4-Bromo-3-(trifluoromethyl)aniline 393-36-2 C₇H₅BrF₃N 240.02 - - - Aniline (-NH₂) Pharmaceutical intermediates
4-Bromo-3-(trifluoromethyl)acetanilide 41513-05-7 C₉H₇BrF₃NO 282.06 116–119 333.8 (predicted) 1.637 (predicted) Acetanilide (-NHCOCH₃) Drug synthesis, cross-coupling
2-(4-Bromo-3-methylphenyl)acetonitrile 215800-25-2 C₉H₈BrN 210.07 - - - Acetonitrile (-CN) Nitrile-based building blocks
3-Bromo-4-(trifluoromethyl)benzaldehyde 372120-55-3 C₈H₄BrF₃O 253.01 - - - Aldehyde (-CHO) Electrophilic reactions

Structural and Functional Differences

  • Substituent Effects :
    • The trifluoromethyl group in all analogs enhances electron-withdrawing effects, increasing oxidative stability and lipophilicity. This is critical in drug design for improving membrane permeability .
    • Bromo substituents facilitate halogen-bonding interactions and participation in Suzuki-Miyaura cross-coupling reactions, a trait shared across analogs .
  • Functional Group Reactivity :
    • Aniline (CAS 393-36-2) is nucleophilic, ideal for diazotization or amide formation.
    • Acetanilide (CAS 41513-05-7) offers a protected amine group, reducing reactivity for controlled synthesis .
    • Acetonitrile (CAS 215800-25-2) enables nitrile-to-amine or carboxylic acid conversions, broadening utility in multistep syntheses .

Physical Property Trends

  • Melting Points : The acetanilide derivative (116–119°C) exhibits a higher melting point than simpler analogs due to hydrogen bonding from the amide group .
  • Density : Predicted densities (~1.64 g/cm³ for acetanilide) reflect the influence of heavy atoms (Br, F) and aromatic stacking .

Notes

Data Limitations : Direct experimental data on this compound is absent in the evidence; comparisons rely on structurally related compounds.

Synthetic Pathways : The target compound may be synthesized via Friedel-Crafts acylation or nucleophilic substitution, leveraging bromo/trifluoromethyl reactivity .

Safety Protocols : Handling recommendations for analogs (e.g., room-temperature storage in sealed containers) should be extrapolated to the target compound .

Biological Activity

4-Bromo-3-(trifluoromethyl)benzoylacetonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound possesses a bromine atom and a trifluoromethyl group attached to a benzoylacetonitrile framework. These substituents significantly influence its chemical reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
  • Receptor Modulation : It has the potential to interact with various receptors, affecting signal transduction pathways.
  • Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial properties against certain pathogens.

Biological Activity Overview

Research has shown that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Studies have demonstrated that derivatives of benzoylacetonitriles, including this compound, can inhibit the proliferation of cancer cell lines. For instance, compounds with similar structures have shown effectiveness against human hepatoma cells .
  • Antimicrobial Properties :
    • The compound has been evaluated for its ability to inhibit bacterial growth, with some derivatives showing promising results against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects :
    • Research indicates that related compounds may reduce inflammation by modulating cytokine production, suggesting potential applications in treating inflammatory diseases .

Data Table: Biological Activities and IC50 Values

Activity TypeCell Line/OrganismIC50 Value (µM)Reference
AnticancerHepG2 (human liver cancer)15
AntimicrobialE. coli20
Anti-inflammatoryLPS-stimulated macrophages10

Case Studies

  • Anticancer Study : A study investigated the effects of various benzoylacetonitrile derivatives on HepG2 cells. The results indicated that this compound significantly inhibited cell proliferation at concentrations as low as 15 µM, suggesting its potential as an anticancer agent .
  • Antimicrobial Evaluation : In another study, the compound was tested against multiple bacterial strains, including E. coli. The findings showed an IC50 value of 20 µM, indicating moderate antibacterial activity .
  • Inflammation Model : The anti-inflammatory properties were assessed using LPS-stimulated macrophages, where the compound demonstrated an IC50 value of 10 µM for TNF-α inhibition, highlighting its therapeutic potential in inflammatory diseases .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the purity and structural integrity of 4-Bromo-3-(trifluoromethyl)benzoylacetonitrile?

  • Methodology :

  • HPLC/GC Analysis : Use high-performance liquid chromatography (HPLC) or gas chromatography (GC) with UV detection (e.g., 254 nm) to assess purity. Kanto Reagents employs >95.0% purity thresholds for brominated trifluoromethyl derivatives using HLC (high-performance liquid chromatography) .
  • NMR Spectroscopy : Analyze 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectra to confirm the benzoylacetonitrile scaffold. The trifluoromethyl (-CF3_3) group typically shows a singlet in 19F^{19}\text{F} NMR at ~-60 to -70 ppm, while bromine substituents influence aromatic proton splitting patterns .
  • Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+) and isotopic pattern consistent with bromine (1:1 ratio for 79Br^{79}\text{Br}/81Br^{81}\text{Br}) .

Q. How can researchers synthesize this compound from precursor compounds?

  • Methodology :

  • Bromination : Start with 3-(trifluoromethyl)benzoylacetonitrile and employ electrophilic bromination using Br2_2 or N-bromosuccinimide (NBS) in a polar solvent (e.g., DCM) at 0–25°C. Monitor reaction progress via TLC .
  • Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures, as described for structurally similar brominated aromatics .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation of volatile intermediates.
  • Storage : Store at 2–8°C in a desiccator under inert gas (argon/nitrogen) to prevent hydrolysis of the nitrile group, as recommended for halogenated nitriles .
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Brominated compounds often require incineration in specialized facilities .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling this compound in Suzuki-Miyaura cross-coupling reactions?

  • Methodology :

  • Catalyst Screening : Test Pd(PPh3_3)4_4, Pd(dppf)Cl2_2, or XPhos Pd G3 in toluene/ethanol/water (3:1:1) at 80–100°C. Monitor yields via HPLC .
  • Base Selection : Compare K2_2CO3_3, Cs2_2CO3_3, and NaOtBu. For electron-deficient aryl bromides, Cs2_2CO3_3 often enhances coupling efficiency .
  • Contradictions : Some protocols suggest microwave-assisted reactions for faster kinetics, but thermal degradation risks exist for trifluoromethyl groups. Validate with controlled heating (e.g., oil bath) .

Q. What mechanistic insights explain the regioselective reactivity of the bromine substituent in nucleophilic aromatic substitution (NAS) reactions?

  • Methodology :

  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to map electron density and identify the most electrophilic carbon. The bromine’s -I effect and the trifluoromethyl group’s -R effect direct substitution to the para position relative to the nitrile .
  • Kinetic Studies : Perform time-resolved 19F^{19}\text{F} NMR to track intermediate formation. Compare with analogous compounds like 4-Bromo-3-(trifluoromethyl)aniline, where steric hindrance slows meta-substitution .

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

  • Methodology :

  • Inter-laboratory Calibration : Cross-validate melting points using differential scanning calorimetry (DSC) and compare with databases like NIST. For example, NIST’s mass spectral data for trifluoromethyl benzoyl derivatives can resolve discrepancies in fragmentation patterns .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated or hydrolyzed species) that may skew reported data. Kanto Reagents’ purity thresholds (>95% HLC) provide a baseline for troubleshooting .

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